ASBNP.1 is classified under natriuretic peptides, which are hormones that play crucial roles in regulating blood pressure and fluid balance. It is synthesized primarily in the cardiac tissue but can also be found in other tissues where it exerts its effects. The peptide is characterized by its low activation potential at human natriuretic peptide receptors, distinguishing it from other members of the natriuretic peptide family .
The synthesis of ASBNP.1 involves recombinant DNA technology, where the gene encoding the peptide is cloned into an expression vector. This vector is then introduced into host cells (typically bacteria or yeast) for protein expression. Following expression, the peptide undergoes purification processes such as affinity chromatography to isolate ASBNP.1 from other cellular proteins.
In vitro studies have demonstrated that ASBNP.1 can enhance glomerular filtration rate (GFR) without exhibiting the vasoactive properties typical of other natriuretic peptides like B-type Natriuretic Peptide (BNP). This unique property makes it a candidate for therapeutic interventions aimed at treating heart failure without causing adverse vascular effects .
ASBNP.1 does not participate in typical chemical reactions like larger biomolecules; instead, it engages in receptor-mediated actions within the body. Its interaction with natriuretic peptide receptors leads to downstream signaling pathways that affect renal function and cardiovascular regulation.
The mechanism of action involves binding to particulate guanylate cyclase receptors, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses including vasodilation and natriuresis .
The mechanism by which ASBNP.1 exerts its effects primarily involves:
ASBNP.1 has significant potential in medical research and therapeutic applications:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7